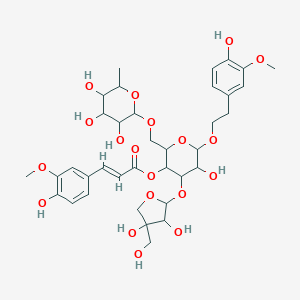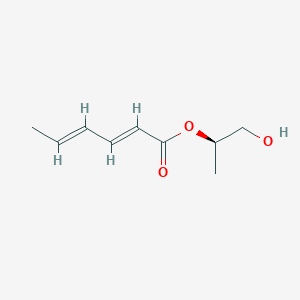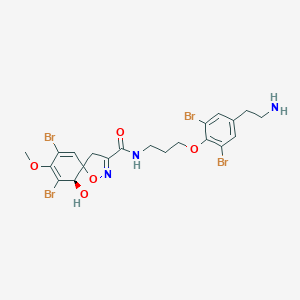
4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as piracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by a Romanian chemist, Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing significant side effects. Piracetam is widely used in the scientific research community to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter systems and the enhancement of neuronal plasticity. Piracetam has been shown to increase the density of certain types of neurotransmitter receptors, such as the AMPA receptor, which is involved in synaptic plasticity and memory formation. It may also enhance the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
Piracetam has been found to have a variety of biochemical and physiological effects, including increasing glucose metabolism in the brain, enhancing mitochondrial function, and reducing oxidative stress. It has also been shown to have neuroprotective effects, protecting against damage from toxins and injuries.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its well-established safety profile. It has been used clinically for over 50 years and has a low incidence of side effects. Another advantage is its ability to enhance cognitive function, which may be useful in studying the effects of various drugs and interventions on cognitive performance. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and other nootropic drugs. One area of interest is the development of new and more potent nootropics that can enhance cognitive function even further. Another area of interest is exploring the potential therapeutic applications of nootropics, such as in the treatment of cognitive disorders like Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and other nootropics, which may lead to the development of new drugs with even greater cognitive-enhancing effects.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of 2-amino-3-hydroxybenzoic acid. The resulting product is then hydrolyzed to yield this compound. The chemical structure of this compound consists of a pyrrolidine ring attached to a carboxylic acid and a hydroxyphenyl group.
Applications De Recherche Scientifique
Piracetam has been extensively studied for its nootropic properties, which include improving memory, learning, and cognitive function. It has been shown to enhance the synthesis and release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. Piracetam has also been found to increase cerebral blood flow and oxygen consumption, which may contribute to its cognitive-enhancing effects.
Propriétés
Numéro CAS |
132785-32-1 |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-10-4-2-1-3-7(10)9-6-14-12(13(18)19)8(9)5-11(16)17/h1-4,8-9,12,14-15H,5-6H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1 |
Clé InChI |
JSMYHXFFKXKZRN-SBMIAAHKSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
SMILES canonique |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
Autres numéros CAS |
132785-32-1 |
Synonymes |
4-(2-hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid HFPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
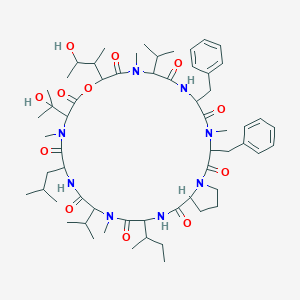
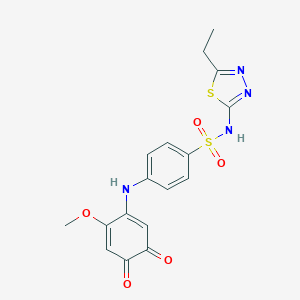

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
